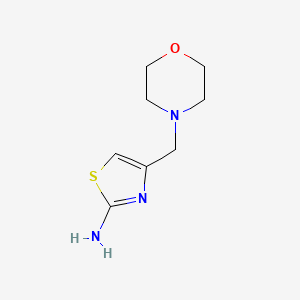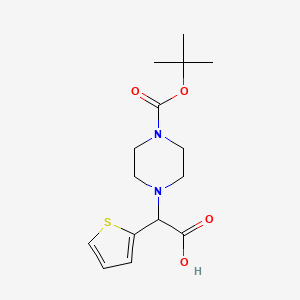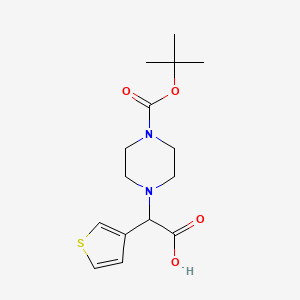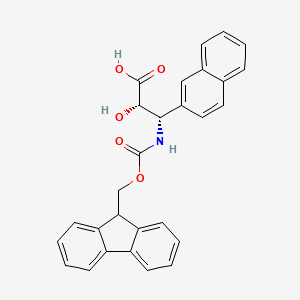
2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid
Vue d'ensemble
Description
2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid is a useful research compound. Its molecular formula is C11H9NO3S and its molecular weight is 235.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
Research has shown that derivatives of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid, such as thiazole based pyridine derivatives and thiazole hydrazones, exhibit potential as corrosion inhibitors for mild steel in acidic environments. These compounds demonstrate effective protection of steel surfaces, acting as both anodic and cathodic inhibitors, with thermodynamic parameters for dissolution and adsorption processes evaluated. Their efficiency is influenced by factors like concentration and temperature, and their protective nature is characterized using techniques like FTIR, SEM, and EDX spectroscopy (Chaitra, Mohana, & Tandon, 2016), (Chaitra, Mohana, Gurudatt, & Tandon, 2016).
Antimicrobial Properties
Some derivatives of this compound have been synthesized and shown to have significant in vitro antimicrobial activities against several strains of microbes (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Electrochemical Polymerization
The electrochemical oxidative polymerization of a derivative of this compound, namely 2-amino-4-(4-methoxyphenyl)thiazole, has been studied for its potential in creating protective polymer films. This polymerization carried out in hydrochloric acid medium on a platinum electrode has been investigated under various parameters, such as current density, acid concentration, and temperature. The resulting polymer films are characterized using techniques like IR, UV, 1H-NMR, and cyclic voltammetry, suggesting potential applications in material science (Sayyah, Kamal, & Abd El-Rehim, 2006).
Anticancer and Antiviral Potential
Novel derivatives of 2-amino-1,3-thiazole-4-carboxylic acid, including compounds with modifications on the thiazole structure, have demonstrated good fungicidal and antivirus activities. Certain derivatives showed promising activity against Tobacco Mosaic Virus (TMV) and other fungi, indicating potential applications in pharmaceuticals and agriculture (Fengyun, Xiaofeng, Fan, Yuqing, Guangning, Xiaolin, Ma, Chen, Yujie, Tatiana, Morzherin, & Belskaya, 2015).
Mécanisme D'action
Target of Action
Thiazole derivatives have been known to interact with various enzymes and receptors . For instance, some thiazole derivatives have shown inhibitory activities against cyclooxygenase (COX) enzymes .
Mode of Action
Thiazole derivatives have been reported to exert their effects via various mechanisms, such as kinase inhibition, induction of apoptosis, and dna interaction .
Biochemical Pathways
Thiazole derivatives have been known to affect various biochemical pathways, including those involving cox enzymes .
Pharmacokinetics
The qikprop module was used for adme-t analysis for some thiazole carboxamide derivatives .
Result of Action
Some thiazole derivatives have shown inhibitory activities against cox enzymes .
Action Environment
The storage temperature for the compound is typically room temperature .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with mitochondrial proteins, enhancing O-GlcNAcylation, which contributes to mitochondrial network homeostasis and cellular bioenergetics . This interaction is particularly significant under ischemic-like conditions, where it helps improve neuronal tolerance to stress.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to enhance the O-GlcNAcylation of mitochondrial proteins, which in turn improves mitochondrial homeostasis and bioenergy production . This enhancement is crucial for the survival of neuronal cells under stress conditions, such as ischemia.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It enhances the O-GlcNAcylation of mitochondrial proteins, which is a nutrient-driven post-translational modification that links metabolism to cellular function . This modification improves mitochondrial homeostasis and bioenergy production, thereby providing neuroprotection under ischemic conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its stability and continues to enhance mitochondrial protein O-GlcNAcylation over extended periods, contributing to sustained neuroprotection .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound enhances mitochondrial protein O-GlcNAcylation and improves neuronal tolerance to ischemia . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in enhancing O-GlcNAcylation of mitochondrial proteins indicates its involvement in metabolic pathways that link nutrient availability to cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its biochemical and cellular effects .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to mitochondria, where it enhances the O-GlcNAcylation of mitochondrial proteins . This subcellular localization is crucial for its role in improving mitochondrial homeostasis and bioenergy production.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-15-8-4-2-7(3-5-8)10-12-9(6-16-10)11(13)14/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBLFOXWCGIRIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377021 | |
| Record name | 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57677-80-2 | |
| Record name | 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[Bis(4-fluorophenyl)methyl]thio}acetic acid](/img/structure/B1332906.png)

![([(3,5-Dimethylisoxazol-4-YL)methyl]thio)acetic acid](/img/structure/B1332908.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/no-structure.png)



![4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B1332934.png)
![Ethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1332941.png)




